REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[H-].[Na+].S(O[CH:22](OS(C1C=CC(C)=CC=1)(=O)=O)[C:23]([CH3:26])([CH3:25])[CH3:24])(C1C=CC(C)=CC=1)(=O)=O>CS(C)=O>[CH3:22][C:23]1([CH3:26])[CH2:25][S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[S:1][CH2:24]1 |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
SC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2-dimethylpropanediol ditosylate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)OC(C(C)(C)C)OS(=O)(=O)C1=CC=C(C)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Subsequently, the reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held between 15° and 23° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 80° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured on to ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
there was obtained a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (petroleum ether/ethyl acetate 99:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CSC2=C(SC1)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |